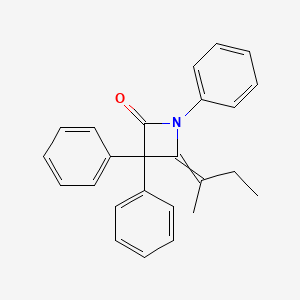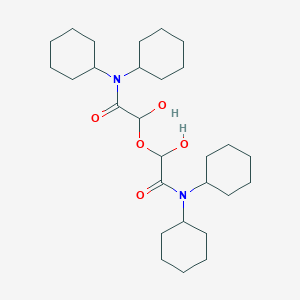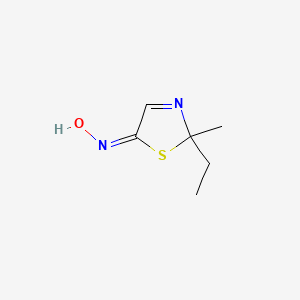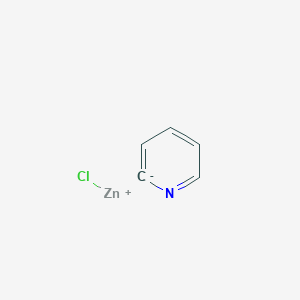
chlorozinc(1+);2H-pyridin-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorozinc(1+);2H-pyridin-2-ide is a compound that combines a zinc ion with a pyridine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);2H-pyridin-2-ide typically involves the reaction of zinc chloride with 2H-pyridin-2-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorozinc(1+);2H-pyridin-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce different zinc-pyridine complexes.
Wissenschaftliche Forschungsanwendungen
Chlorozinc(1+);2H-pyridin-2-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving zinc deficiency or dysregulation.
Industry: It is used in various industrial processes, including catalysis and material science, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of chlorozinc(1+);2H-pyridin-2-ide involves its interaction with molecular targets, such as enzymes and receptors. The zinc ion can coordinate with various ligands, influencing the activity of enzymes and other proteins. The pyridine moiety can participate in various chemical reactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to chlorozinc(1+);2H-pyridin-2-ide include other zinc-pyridine complexes and derivatives, such as:
- Zinc chloride-pyridine complex
- Zinc acetate-pyridine complex
- Zinc bromide-pyridine complex
Uniqueness
This compound is unique due to its specific combination of zinc and pyridine, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
81745-83-7 |
|---|---|
Molekularformel |
C5H4ClNZn |
Molekulargewicht |
178.9 g/mol |
IUPAC-Name |
chlorozinc(1+);2H-pyridin-2-ide |
InChI |
InChI=1S/C5H4N.ClH.Zn/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
STORJTFYFWTIFQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=N[C-]=C1.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


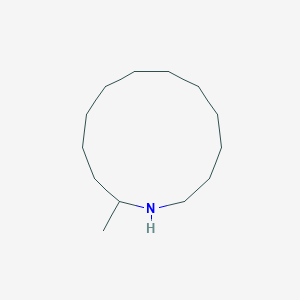
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
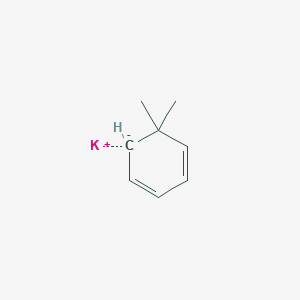
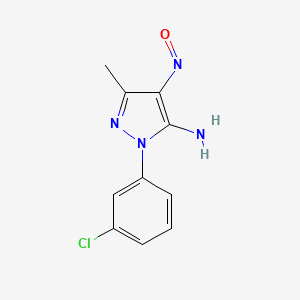
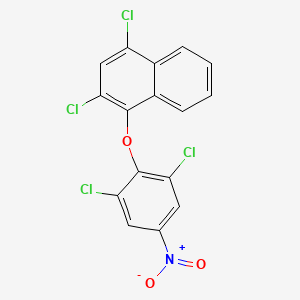


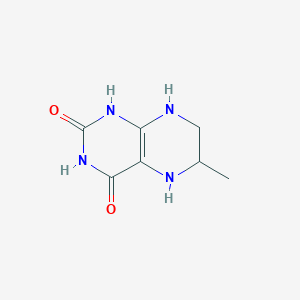
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)

